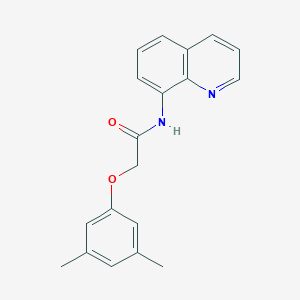

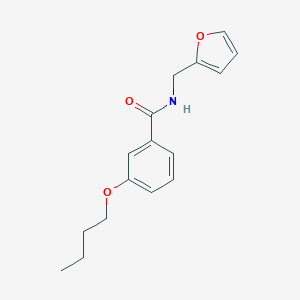

3-butoxy-N-(2-furylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-butoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA or Brefeldin A, and it is a fungal metabolite that was first discovered in 1986. Since then, BFA has been extensively studied for its biological and pharmacological properties, and it has been found to have a wide range of applications in cell biology, immunology, and cancer research.

Wirkmechanismus

BFA acts by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that plays a critical role in the regulation of protein transport and trafficking in cells. BFA binds to a specific site on ARF, causing it to become inactive and preventing the formation of COPI vesicles, which are responsible for transporting proteins from the ER to the Golgi apparatus. This leads to the accumulation of proteins in the ER and disrupts the normal functioning of the cell.

Biochemical and physiological effects:

BFA has been found to have several biochemical and physiological effects on cells. It has been shown to induce the unfolded protein response (UPR) in cells, which is a cellular stress response that helps to restore protein homeostasis in the ER. BFA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BFA has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

BFA has several advantages for lab experiments, including its ability to inhibit protein transport and trafficking in cells, its ability to induce the UPR, and its potential as a cancer therapy. However, there are also limitations to the use of BFA in lab experiments, including its toxicity to cells at high concentrations, its potential to interfere with other cellular processes, and the need for careful handling due to its hazardous nature.

Zukünftige Richtungen

There are several future directions for the study of BFA, including the development of new drugs for the treatment of cancer and viral infections, the investigation of its role in the immune response, and the study of its effects on other cellular processes. Additionally, there is a need for further research on the synthesis and modification of BFA to improve its pharmacological properties and reduce its toxicity. Overall, BFA has the potential to contribute significantly to scientific research and the development of new therapies for a wide range of diseases.

Synthesemethoden

The synthesis of BFA is a complex process that involves several steps. The first step involves the fermentation of a fungal strain, such as Eupenicillium brefeldianum, which produces BFA as a secondary metabolite. The fermentation process is followed by extraction, purification, and chemical modification to obtain a pure form of BFA. Several methods have been developed for the synthesis of BFA, including chemical synthesis and semi-synthesis, which involve the modification of natural BFA.

Wissenschaftliche Forschungsanwendungen

BFA has been widely used in scientific research for its ability to inhibit protein transport and trafficking in cells. This compound has been found to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of BFA has been used to study the mechanisms of protein transport and trafficking in cells, and it has also been used to develop new drugs for the treatment of diseases such as cancer and viral infections.

Eigenschaften

Molekularformel |

C16H19NO3 |

|---|---|

Molekulargewicht |

273.33 g/mol |

IUPAC-Name |

3-butoxy-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C16H19NO3/c1-2-3-9-19-14-7-4-6-13(11-14)16(18)17-12-15-8-5-10-20-15/h4-8,10-11H,2-3,9,12H2,1H3,(H,17,18) |

InChI-Schlüssel |

RLVZQVIXBQEMCO-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

Kanonische SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)